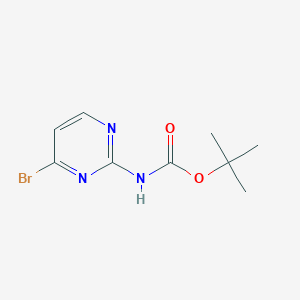

tert-Butyl (4-bromopyrimidin-2-yl)carbamate

Description

Properties

Molecular Formula |

C9H12BrN3O2 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

tert-butyl N-(4-bromopyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-5-4-6(10)12-7/h4-5H,1-3H3,(H,11,12,13,14) |

InChI Key |

GMKRMGQKSYCRTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Direct Carbamation of 4-Bromopyrimidine-2-carboxylic Acid Derivatives

One of the most established methods involves the conversion of 4-bromopyrimidine-2-carboxylic acid derivatives into carbamates via esterification and subsequent carbamoylation.

- Starting from 4-bromopyrimidine-2-carboxylic acid, the acid is first converted into its tert-butyl ester using tert-butyl alcohol and a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

- The ester is then reacted with an appropriate carbamoyl chloride or isocyanate to introduce the carbamate group at the 2-position.

- Bromination at the 4-position is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | tert-Butanol, DCC | Room temperature, 12-24 hours | 85-93 |

| Carbamoylation | Carbamoyl chloride | Cold, 0°C to room temperature | 80-90 |

| Bromination | NBS | Room temperature, in the presence of a radical initiator | 70-85 |

Note: This route is supported by the synthesis of similar carbamate derivatives from pyridine and pyrimidine acids as reported in chemical literature.

Conversion of 4-Bromopyridine-2-carboxylic Acid to the Carbamate

According to the synthesis outlined in Chemicalbook, the compound can be prepared starting from 4-bromopyridine-2-carboxylic acid. The process involves:

- Activation of the carboxylic acid with a coupling reagent such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction with tert-butyl carbamate (Boc anhydride) in the presence of a base like triethylamine.

- Bromination at the 4-position of the pyrimidine ring using N-bromosuccinimide (NBS).

4-bromopyridine-2-carboxylic acid → (activation) → tert-butyl (4-bromopyridin-2-yl)carbamate

- Activation with DCC in dichloromethane at 0°C to room temperature.

- Bromination with NBS in carbon tetrachloride or acetonitrile at room temperature.

- Overall yield reported around 93%.

Two-Step Synthesis from 4-Bromopyridine-2-carboxylic Acid

This method involves:

- Step 1: Formation of the tert-butyl carbamate ester from 4-bromopyridine-2-carboxylic acid.

- Step 2: Bromination at the 4-position using NBS.

This approach is supported by the synthesis procedures documented in patent literature and research articles, with yields exceeding 90% in optimized conditions.

Alternative Route: Cross-Coupling and Functionalization

While less direct, some research suggests that starting from 4-bromopyridine derivatives, a Suzuki-Miyaura cross-coupling can be employed to introduce various substituents, followed by carbamate formation. This route offers versatility but is more complex and is typically used for derivatives rather than the direct synthesis of tert-butyl (4-bromopyrimidin-2-yl)carbamate.

Summary of Key Data

Supporting Research Findings

- The synthesis from chemical literature emphasizes the importance of controlling reaction conditions such as temperature and reagent stoichiometry to maximize yield and purity.

- The use of carbamoyl chlorides or isocyanates is standard for carbamate formation, with reaction times ranging from several hours to overnight.

- Bromination at the 4-position is typically achieved with N-bromosuccinimide in inert solvents, often under radical initiation conditions to ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromopyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (Pd/C) and bases like cesium carbonate (Cs2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

tert-Butyl (4-bromopyrimidin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of various chemical products

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromopyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : Pyrimidine’s dual nitrogen atoms increase electron deficiency, making bromine a better leaving group compared to pyridine analogs .

- Hydrogen Bonding : Pyridine carbamates (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate) form intermolecular N–H···N bonds, influencing crystal packing and solubility .

Comparison with Halogen-Substituted Pyrimidine Carbamates

Halogen substituents on pyrimidine rings modulate reactivity and applications:

Reactivity Insights :

- Bromine’s superior leaving group ability makes this compound more reactive in palladium-catalyzed couplings than chloro analogs .

- Steric effects from substituents (e.g., methyl groups) can hinder access to reactive sites, as seen in tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate .

Crystallographic and Physicochemical Properties

Biological Activity

tert-Butyl (4-bromopyrimidin-2-yl)carbamate is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₀H₁₃BrN₂O₂, and it has garnered interest due to its structural features that suggest possible interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding.

The compound features a tert-butyl group linked to a carbamate moiety , which is further connected to a 4-bromopyrimidine ring . This unique structure may influence its biological activity and pharmacological properties, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound exhibits biological activity primarily through its potential as an inhibitor in various enzymatic processes. However, detailed studies elucidating its specific mechanisms of action remain limited. The compound's structural components suggest possible interactions with biological targets, but comprehensive pharmacological profiles are still under development.

While specific mechanisms are not fully characterized, preliminary studies suggest that the compound may interact with various enzymes or receptors. The presence of the bromine atom and the pyrimidine structure could enhance its reactivity and interaction with biological systems.

Safety Profile

The compound is classified as harmful if swallowed and can cause skin irritation, indicating that safety precautions are necessary when handling it in laboratory settings.

Enzymatic Inhibition

A study evaluated the biological activity of this compound against immortalized rat hepatic stellate cells (HSC-T6). The synthesized derivatives were assessed for their ability to inhibit specific enzymatic pathways relevant to liver fibrosis, suggesting therapeutic potential in liver-related diseases.

Comparative Analysis with Analog Compounds

A comparative analysis was conducted with structurally similar compounds to assess their biological activities. The results indicated that while some analogs exhibited enhanced potency against certain targets, this compound retained significant activity, particularly in enzyme inhibition assays .

Data Table: Biological Activity Comparison

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (4-bromopyrimidin-2-yl)carbamate?

The compound is typically synthesized via a two-step process: (i) bromination of a pyrimidine precursor at the 4-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions, and (ii) carbamate formation by reacting the brominated intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used, and reactions are monitored via thin-layer chromatography (TLC). Purification involves column chromatography or recrystallization .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and carbamate integrity (e.g., tert-butyl group at δ ~1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and bromine isotope patterns.

- X-ray crystallography : For unambiguous structural confirmation using software like SHELX for refinement .

- HPLC : To assess purity, especially for intermediates prone to side reactions (e.g., debromination) .

Q. How does the bromine atom in the pyrimidine ring influence reactivity?

The 4-bromo substituent acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Its electron-withdrawing nature also activates adjacent positions for electrophilic substitution, which is critical for derivatization in drug discovery .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

Yield optimization requires:

- Temperature control : Avoiding excessive heat to prevent tert-butyl carbamate decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency.

- Protecting groups : Temporary protection of reactive sites (e.g., amines) to minimize side reactions .

Q. How can researchers mitigate hazards associated with handling this compound?

Safety protocols include:

Q. What role does this compound play in studying enzyme inhibition?

The bromopyrimidine moiety mimics nucleotide structures, allowing it to bind enzyme active sites (e.g., kinases or polymerases). Researchers use it to probe binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Dose-response assays (IC determination) further quantify inhibitory potency .

Q. How can crystallographic data resolve discrepancies in structural assignments?

Single-crystal X-ray diffraction with SHELX refinement provides unambiguous bond lengths and angles. For disordered structures, alternative refinement strategies (e.g., TWINABS for twinned crystals) or DFT calculations validate experimental data. Contradictions in NMR assignments (e.g., overlapping signals) are resolved using 2D techniques like COSY or NOESY .

Q. What experimental approaches address contradictory reactivity data in cross-coupling reactions?

Discrepancies in Suzuki coupling yields may arise from:

- Catalyst poisoning : Impurities in the boronic acid reagent.

- Solvent/base effects : Switching from aqueous DMF to anhydrous THF with CsCO. Systematic screening via design of experiments (DoE) identifies optimal conditions, while kinetic studies (e.g., monitoring by F NMR) clarify reaction pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.